Aida protein - 141442-92-4

Aida protein

Catalog Number: EVT-1519561
CAS Number: 141442-92-4
Molecular Formula: C8H12N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aida protein, specifically the AIDA-I autotransporter, is a significant protein found in Escherichia coli that plays a crucial role in bacterial pathogenesis. It is encoded by the aidA gene and is known for its function in the transport of proteins across the bacterial outer membrane. Aida protein has garnered attention due to its potential applications in biotechnology and medicine, particularly in vaccine development and as a tool for protein expression.

Source

The Aida protein is primarily sourced from Escherichia coli, a common bacterium that resides in the intestines of humans and other animals. The aidA gene responsible for encoding this protein was first identified in studies investigating the mechanisms of bacterial adherence and invasion.

Classification

Aida protein belongs to the class of autotransporters, which are a subset of type V secretion systems. These proteins are characterized by their ability to transport themselves across the outer membrane of bacteria without the need for additional secretion machinery. Aida-I is specifically categorized as an outer membrane protein due to its localization and function.

Synthesis Analysis

Methods

The synthesis of Aida protein involves several steps:

  1. Gene Cloning: The aidA gene is cloned into an appropriate expression vector.
  2. Transformation: The recombinant plasmid is introduced into competent E. coli cells.
  3. Induction: Protein expression is induced using specific conditions, typically involving the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside.
  4. Harvesting: Cells are harvested post-induction, and Aida protein is extracted from the outer membrane.

Technical Details

The Aida-I autotransporter is synthesized as a precursor protein that undergoes several post-translational modifications, including glycosylation in the cytoplasm before translocation to the outer membrane. This process ensures proper folding and functionality of the protein upon export.

Molecular Structure Analysis

Structure

The Aida-I protein consists of three main domains:

  1. Signal Peptide: Facilitates transport across the inner membrane.
  2. Passenger Domain: Contains the functional part of the protein that interacts with host cells.
  3. β-Barrel Domain: Forms a channel through which the passenger domain can be transported across the outer membrane.

Data

The molecular weight of Aida-I is approximately 145 kDa, and its structure has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its folding and interaction with other proteins.

Chemical Reactions Analysis

Reactions

Aida-I mediates several biochemical reactions during its function:

  • Protein Transport: Facilitates the translocation of passenger proteins across the bacterial membrane.
  • Host Interaction: Engages with host cell receptors, promoting bacterial adhesion and invasion.

Technical Details

The interaction between Aida-I and host cell receptors involves specific binding sites on both entities, leading to conformational changes that enhance adhesion capabilities. This process often involves receptor-mediated endocytosis.

Mechanism of Action

Process

The mechanism of action for Aida protein involves several key steps:

  1. Bacterial Adhesion: Aida-I binds to receptors on host cells, initiating attachment.
  2. Signal Transduction: Upon binding, intracellular signaling pathways are activated, leading to changes in host cell behavior.
  3. Protein Synthesis Regulation: In neuronal contexts, Aida proteins can influence nucleolar activity, affecting global protein synthesis rates.

Data

Studies have shown that stimulation of N-methyl-D-aspartate receptors can lead to increased nucleolar numbers and enhanced protein synthesis through pathways involving Aida proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Aida-I exhibits variable solubility depending on environmental conditions such as pH and ionic strength.
  • Stability: The stability of Aida-I can be affected by temperature fluctuations and proteolytic enzymes present in biological systems.

Chemical Properties

  • pH Sensitivity: The activity of Aida-I can be influenced by pH levels, with optimal activity typically observed at physiological pH.
  • Glycosylation Sites: The presence of glycosylation affects both stability and interaction with other biomolecules.
Applications

Scientific Uses

Aida proteins have several applications in scientific research and biotechnology:

  • Vaccine Development: Due to their ability to elicit immune responses, Aida proteins are being explored as potential components in vaccine formulations.
  • Biocatalysis: The unique properties of Aida proteins make them suitable for use in biocatalytic processes where surface display systems are required.
  • Protein Expression Systems: They serve as tools for expressing foreign proteins on bacterial surfaces, facilitating studies on protein interactions and functions.
Molecular Characterization of AIDA Protein

Gene Structure and Genomic Context of AIDA (HGNC: ENSG00000186063)

The term "AIDA protein" refers to two distinct molecular entities with different genomic contexts: the bacterial Adhesin Involved in Diffuse Adherence (AIDA-I) and the human Axin Interactor, Dorsalization Associated (AIDA) gene product.

  • Bacterial aidA Gene: Encoded on plasmids or pathogenicity islands in diarrheagenic Escherichia coli strains. The aidA gene (≈3.8 kb) is typically adjacent to the aah gene encoding the autotransporter adhesin heptosyltransferase (AAH), essential for AIDA-I glycosylation and function [4] [6]. This locus is prevalent in porcine and human enteropathogenic E. coli (EPEC) isolates, with sequence analysis revealing high conservation among clinical strains [4].
  • Human AIDA Gene (ENSG00000186063): Located on chromosome 1q21.3, spanning ≈33.7 kb of genomic DNA. The gene comprises 15 exons, with the transcription start site (TSS) embedded in a CpG island. Regulatory analysis identifies a TNFα-sensitive enhancer within intron 1, linking AIDA expression to inflammatory pathways implicated in coronary artery disease [10]. Flanking genes include S100A family members (e.g., S100A10, S100A11), suggesting potential co-regulation in chromosomal domains associated with stress responses.

Table 1: Genomic Features of AIDA-Encoding Genes

OrganismLocusGenomic CoordinatesSizeAdjacent GenesFunctional Context
E. coliPlasmid/PaiVariable~3.8 kbaah (heptosyltransferase)Virulence factor secretion
H. sapiensChr 1q21.3151,234,587-151,268,31133.7 kbS100A10, S100A11Inflammation, lipid signaling

Protein Domains and Functional Motifs in AIDA

A. Bacterial AIDA-I AutotransporterThis 1286-amino-acid protein undergoes multi-step maturation:

  • Signal Peptide (aa 1-49): Cleaved during Sec-dependent inner membrane translocation [1] [6].
  • Passenger Domain (aa 50-488): Contains the adhesin moiety, characterized by:
  • 19 heptose glycosylation sites modified by AAH; glycosylation is essential for receptor binding [6].
  • Repeated Y-G-S motifs implicated in cell adhesion and autoaggregation [6].
  • Translocation Unit (TU) (aa 489-1286):
  • Linking Region (LR): Flexible segment facilitating passenger domain export.
  • β-Barrel Domain (aa 975-1286): Forms a 14-stranded β-barrel pore in the outer membrane; deletion abolishes surface exposure. The minimal functional TU requires ≥312 C-terminal residues [1].

Table 2: Functional Domains in AIDA Proteins

DomainLocation (AIDA-I)FunctionKey Features
Signal Peptideaa 1-49Sec-dependent translocationN-terminal hydrophobic helix
Glycosylated Passengeraa 50-488Host cell adhesion, autoaggregationY-G-S repeats, AAH-dependent heptosylation
Linking Region (LR)aa 489-974Passenger domain translocationProtease-sensitive, flexible
β-Barrelaa 975-1286Outer membrane integration, pore formation14 β-strands, essential for surface display
Human AIDA C2 Domainaa 120-250Phosphatidylinositol bindingCa²⁺-dependent membrane targeting

B. Human AIDA ProteinThe 599-aa protein features:

  • N-terminal C2 Domain: Binds phosphatidylinositol lipids in a Ca²⁺-dependent manner, targeting AIDA to membranes. Structural analysis classifies this within a distinct subclass of C2 domains with unique loop conformations [10].
  • Central Coiled-Coil Region: Mediates homodimerization and interaction with Axin, a scaffold protein in the Wnt signaling pathway.
  • C-terminal PEST Motif: Targets the protein for proteasomal degradation, modulating its half-life during stress responses [10].

Evolutionary Conservation and Phylogenetic Analysis of AIDA Homologs

  • Bacterial AIDA-I: Restricted to Enterobacteriaceae, particularly pathogenic E. coli strains. Phylogenetic analysis of clinical isolates reveals >95% sequence identity in the β-barrel domain across human and porcine strains, indicating strong selective pressure to maintain translocation function [4] [6]. The passenger domain shows higher variability (≈85% identity), correlating with host adaptation.
  • Human AIDA and Metazoan Homologs: The C2 domain is conserved across vertebrates, with zebrafish (Danio rerio) and mouse (Mus musculus) orthologs sharing 78% and 92% amino acid identity, respectively. Distant homologs exist in Drosophila (CG6678) and C. elegans (F32B6.3), retaining Axin-binding capability but lacking the PEST motif. Evolutionary rate analysis suggests purifying selection (dN/dS < 0.2) in mammals, consistent with essential roles in development [10].

Transcript Variants and Alternative Splicing Patterns

  • Bacterial aidA: Typically encoded as a single transcriptional unit with aah. No alternative splicing is reported, though promoter variants modulate expression in response to osmolarity and pH [6].
  • Human AIDA: Generates four major splice variants through alternative exon usage:
  • Isoform 1 (Canonical): Full-length protein (599 aa; NM_001303476).
  • Isoform 2: Skips exon 5, deleting part of the C2 domain (571 aa; NM_001303477). Lacks lipid-binding activity.
  • Isoform 3: Utilizes an alternative splice site in exon 10, introducing a premature stop codon (405 aa; NR_146246). Non-coding, subject to nonsense-mediated decay (NMD).
  • Isoform 4: Retains intron 3, encoding a truncated protein (230 aa; NP_001303478). Localizes exclusively to the nucleus.

Table 3: Human AIDA Transcript Variants

IsoformAccessionLengthDomains RetainedFunctional Consequence
1 (Full)NM_001303476599 aaC2, Coiled-coil, PESTFunctional signaling scaffold
2 (ΔEx5)NM_001303477571 aaPartial C2, Coiled-coil, PESTImpaired membrane targeting
3 (NMD)NR_146246Non-codingN/ARegulatory RNA?
4 (Int3+)NP_001303478230 aaN-terminal C2 onlyDominant-negative antagonist of Wnt/JNK

Tissue-specific expression profiling shows Isoform 1 dominates in endothelial cells and brain, while Isoform 4 is elevated in keratocystic odontogenic tumors, potentially modulating JNK signaling during tumorigenesis [10].

Properties

CAS Number

141442-92-4

Product Name

Aida protein

Molecular Formula

C8H12N2O3

Synonyms

Aida protein

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